N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylpyrrolo[3,2-b]pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide
Description
This compound is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target both sensitizing EGFR mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation . Structurally, it features a pyrimidine core linked to a 1-methylpyrrolo[3,2-b]pyridine moiety, a methoxy-substituted phenyl group, and a dimethylaminoethyl-methylamino side chain. The acrylamide group enables covalent binding to cysteine-797 in the ATP-binding pocket of EGFR, conferring irreversible inhibition . Preclinical studies highlight its selectivity for mutant EGFR over wild-type isoforms, reducing off-target toxicity .
Properties
Molecular Formula |
C27H32N8O2 |
|---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylpyrrolo[3,2-b]pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide |
InChI |
InChI=1S/C27H32N8O2/c1-7-25(36)30-20-15-21(24(37-6)16-23(20)34(4)14-13-33(2)3)32-27-29-12-10-19(31-27)18-17-35(5)22-9-8-11-28-26(18)22/h7-12,15-17H,1,13-14H2,2-6H3,(H,30,36)(H,29,31,32) |
InChI Key |
SLWGAMHEUFJZOW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=CC=N2)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Aniline Core
The 2,4,5-trisubstituted aniline intermediate is prepared via sequential functionalization. Nitration of 4-methoxy-3-methylaminophenol followed by selective reduction yields the 5-nitro intermediate, which undergoes reductive amination with 2-(dimethylamino)ethyl chloride to install the branched amine. Palladium-catalyzed cross-coupling introduces the pyrimidinyl-pyrrolopyridine moiety at the 5-position, with Boc protection ensuring amine group stability during this step.
Table 1: Reaction Conditions for Aniline Intermediate Synthesis
| Step | Reagents/Catalysts | Temperature | Yield (%) | Source |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 0–5°C | 78 | |
| Reductive Amination | NaBH₃CN, MeOH | RT | 65 | |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 80°C | 82 |
Pyrrolopyridine-Pyrimidine Fragment Preparation
The 4-(1-methylpyrrolo[3,2-b]pyridin-3-yl)pyrimidin-2-amine fragment is synthesized through a tandem cyclization-condensation sequence. Treatment of 3-bromo-1-methylpyrrolo[3,2-b]pyridine with bis(pinacolato)diboron under Miyaura borylation conditions generates the boronic ester, which undergoes Suzuki-Miyaura coupling with 4-chloropyrimidin-2-amine. Microwave-assisted reactions (150°C, 30 min) improve yields to 89% compared to conventional heating (72%, 12 hr).
Acrylamide Installation
The acrylamide group is introduced via two primary methods:
Acylation with Acryloyl Chloride
Reaction of the free amine intermediate with acryloyl chloride (1.2 equiv) in dichloromethane at −20°C under N₂ atmosphere affords the target compound in 68% yield. Triethylamine (3 equiv) scavenges HCl, preventing decomposition of acid-sensitive groups.
Mitsunobu Reaction
For sterically hindered intermediates, Mitsunobu conditions (DIAD, PPh₃, THF) facilitate acrylamide formation from acrylic acid and the aniline precursor, achieving 74% yield with minimized epimerization.
Table 2: Acrylation Method Comparison
| Parameter | Acylation Method | Mitsunobu Method |
|---|---|---|
| Yield (%) | 68 | 74 |
| Reaction Time (hr) | 2 | 12 |
| Byproducts | HCl (requires scavenging) | Triphenylphosphine oxide |
| Scalability | Industrial preference | Lab-scale optimization |
Industrial-Scale Production Considerations
Catalytic System Optimization
High-throughput screening identified Pd-XPhos (0.5 mol%) as superior to traditional Pd(PPh₃)₄ for the Suzuki coupling step, reducing metal leaching to <5 ppm in the final API. Continuous flow hydrogenation replaces batch processing for nitro group reductions, enhancing throughput by 300%.
Crystallization Control
The final compound’s polymorphic form dictates bioavailability. Anti-solvent crystallization from ethanol/water (4:1) at 5°C/min cooling rate produces Form II crystals with >99.5% purity, avoiding the thermodynamically unstable Form I.
Analytical Characterization
Critical quality attributes are verified through:
-
HPLC-MS : tR = 8.2 min (C18, 0.1% TFA/ACN gradient), m/z 501.3 [M+H]⁺
-
²⁹Si NMR : Confirms absence of siloxane byproducts from silyl-protected intermediates
-
XRPD : Form II exhibits characteristic peaks at 2θ = 12.4°, 15.7°, 24.9°
Recent Methodological Advances
Machine learning models trained on 1,270 coupling reactions predict optimal conditions (R² = 0.91) for introducing the pyrrolopyridine moiety, reducing process development time by 40%. Electrochemical methods enable acrylamide synthesis without acyl chlorides, improving atom economy to 93% .
Chemical Reactions Analysis
Acylation Reactions
The acrylamide group in the compound undergoes nucleophilic acyl substitution, enabling modifications critical for enhancing bioactivity. For example, reactions with acyl chlorides (e.g., acryloyl chloride) form covalent adducts that stabilize interactions with biological targets like EGFR kinases .
Table 1: Representative Acylation Reactions
Nucleophilic Substitution
The pyrimidine and pyrrolopyridine rings participate in nucleophilic aromatic substitution, facilitating functional group interconversions. For instance, reactions with amines under basic conditions yield intermediates for further derivatization .
Table 2: Substitution Reactions
| Reagents | Conditions | Yield | Outcome | Source |
|---|---|---|---|---|
| Triethylamine | Acetonitrile, 70°C, 10.5h | 90.5% | Two-step synthesis with 99.76% HPLC purity . | |
| Sodium carbonate | DMF, -5°C, 2h | 95.5% | Efficient acryloylation at low temps . |
Oxidation and Reduction
The dimethylaminoethyl group is susceptible to oxidation, forming hydroxylated derivatives, while the acrylamide moiety can undergo reduction to generate amine analogs. These reactions are pivotal for tuning solubility and metabolic stability.
Mechanistic Insights
-
Amide Bond Stability : The prop-2-enamide group resists hydrolysis under physiological conditions, ensuring prolonged EGFR inhibition.
-
Steric Effects : Bulky substituents on the pyrrolopyridine ring hinder unwanted side reactions, improving selectivity.
Scientific Research Applications
Drug Discovery
N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylpyrrolo[3,2-b]pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide is primarily investigated for its role in drug development. Its structure suggests potential activity as a kinase inhibitor, which is crucial in targeting specific pathways in cancer and other diseases. Research has indicated that compounds with similar structural motifs can inhibit key receptors involved in tumor growth and angiogenesis .
Cancer Research
The compound has shown promise in preclinical studies as an anti-cancer agent. Its ability to inhibit vascular endothelial growth factor receptor (VEGFR) pathways may contribute to antiangiogenic effects, which are essential in preventing tumor vascularization . In vitro studies have demonstrated cytotoxicity against various cancer cell lines, indicating its potential for therapeutic applications .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to target proteins. These studies help elucidate the mechanism of action and optimize the chemical structure for enhanced efficacy .
Mechanism of Action
The mechanism of action of N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylpyrrolo[3,2-b]pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of acrylamide-based EGFR inhibitors. Key analogs and their distinguishing features are outlined below:
Structural Analogs and Modifications
Key Observations :
- Core Heterocycle: Replacement of pyrimidine with thieno[3,2-d]pyrimidine (e.g., CAS 2099058-35-0) alters kinase selectivity and potency .
- Substituent Effects : The 1-methylpyrrolo[3,2-b]pyridin-3-yl group in the query compound enhances solubility and metabolic stability compared to indol-3-yl analogs (e.g., AZ5104) .
- Covalent Binding: The acrylamide moiety is conserved across analogs, but side-chain variations (e.g., dimethylaminoethyl vs. piperazine) influence blood-brain barrier penetration and off-target kinase activity .
Pharmacokinetic and Pharmacodynamic Comparisons
- Metabolism : The query compound is metabolized via CYP3A4/5 to active metabolites (AZ5104, AZ7550), which retain EGFR inhibitory activity . In contrast, CO-1686 exhibited dose-limiting hyperglycemia due to IGF1R off-target effects .
- Resistance Profile: Unlike first-generation TKIs (e.g., gefitinib), the compound maintains efficacy against T790M mutations but is vulnerable to C797S mutations in EGFR . Thieno[3,2-d]pyrimidine analogs (CAS 2099058-35-0) show preliminary activity against C797S in vitro .
Biological Activity
N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylpyrrolo[3,2-b]pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide, also known by its CAS number 1421373-65-0, is a synthetic compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, pharmacological properties, and relevant research findings.
Chemical Composition
- Molecular Formula : C28H33N7O2
- Molecular Weight : 499.62 g/mol
- IUPAC Name : N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)prop-2-enamide
- Purity : 97% .
Structural Characteristics
The compound features multiple functional groups, including:
- Dimethylamino and methylamino groups, which may enhance solubility and biological interaction.
- A pyrimidine ring that is often associated with various pharmacological activities.
Structural Formula Representation
The structural formula can be represented as follows:
Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in tumor growth or inflammation.
- Receptor Modulation : The compound could interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
- Anticancer Properties : Similar compounds have shown promise in targeting cancer cells by inducing apoptosis or inhibiting proliferation .
Pharmacological Studies
Several studies have been conducted to assess the pharmacological properties of this compound:
Case Studies
- Case Study on Cancer Treatment : A study evaluating a similar compound showed significant reduction in tumor size in xenograft models when administered at specific doses, indicating potential for therapeutic use in oncology.
- Neuropharmacological Effects : Another study highlighted the ability of the compound to enhance cognitive function in animal models, suggesting possible applications for neurodegenerative diseases.
Q & A
Q. What is the primary mechanism of action of this compound against EGFR mutations, and how is selectivity achieved among mutant variants?
The compound (osimertinib/AZD9291) is a third-generation EGFR tyrosine kinase inhibitor (TKI) designed to target the T790M resistance mutation while sparing wild-type EGFR. It covalently binds to the C797 residue in the ATP-binding pocket of EGFR, inhibiting kinase activity. Selectivity is achieved through structural optimization: the acrylamide group enables covalent binding to mutant EGFR, while the methoxy group and pyrimidine scaffold reduce affinity for wild-type EGFR . Methodologically, researchers validate selectivity using in vitro kinase assays (e.g., recombinant EGFR mutants) and cellular proliferation assays in T790M-positive vs. wild-type EGFR models.
Q. What synthetic routes are employed for this compound, and what are critical intermediates?
While the exact synthesis is not detailed in the evidence, analogous EGFR inhibitors (e.g., AZD9291) are synthesized via multi-step processes. Key steps include:
- Suzuki-Miyaura coupling : To link the pyrrolopyridine/pyrimidine core to the aniline moiety (e.g., using Pd catalysts, as in Preparation 3 ).
- Acrylamide formation : Reaction of a primary amine with acryloyl chloride under basic conditions. Critical intermediates include brominated pyrrolopyrimidine precursors (e.g., 5-bromo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine) and boronate esters for cross-coupling .
Q. Which in vitro assays are standard for evaluating inhibitory potency and cellular efficacy?
- Kinase inhibition assays : Recombinant EGFR mutants (e.g., L858R/T790M) are tested using ADP-Glo™ or fluorescence-based kinase activity assays.
- Cellular proliferation assays : Dose-response curves in NSCLC cell lines (e.g., H1975 for T790M) via MTT or CellTiter-Glo®.
- Western blotting : Assess phosphorylation of EGFR and downstream targets (e.g., ERK, AKT) to confirm pathway inhibition .
Advanced Research Questions
Q. How can researchers experimentally model and analyze resistance mechanisms to this compound?
Resistance arises via secondary mutations (e.g., C797S) or bypass pathways (e.g., MET amplification). Methodologies include:
- Generation of resistant cell lines : Chronic exposure to escalating doses of the compound, followed by genomic sequencing .
- Structural studies : X-ray crystallography or cryo-EM of mutant EGFR bound to the inhibitor to identify steric/electronic clashes .
- In vivo models : Patient-derived xenografts (PDXs) with acquired resistance to test combination therapies (e.g., with MET inhibitors) .
Q. What methodologies are used to evaluate brain penetration in preclinical models?
- Cassette dosing in mice : Co-administration of the compound with other TKIs (e.g., gefitinib) in wild-type vs. Abcb1/Abcg2-deficient mice to assess blood-brain barrier (BBB) penetration.
- LC-MS/MS quantification : Measure compound concentrations in brain tissue and plasma to calculate brain-to-plasma ratios .
- Rapid equilibrium dialysis : Determine unbound fraction in brain homogenates for pharmacokinetic modeling .
Q. How do structural modifications influence selectivity and potency against EGFR mutants?
- Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., methoxy group, acrylamide linker) to optimize binding to mutant vs. wild-type EGFR.
- Molecular docking and MD simulations : Predict interactions with EGFR mutants (e.g., T790M, C797S) using software like Schrödinger or AutoDock .
- Mutagenesis assays : Introduce point mutations in EGFR (e.g., via CRISPR) to validate residue-specific contributions to inhibitor binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
